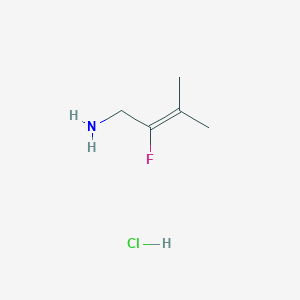

2-Fluoro-3-methylbut-2-enylamine hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-3-methylbut-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-4(2)5(6)3-7;/h3,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLYQDKZKVXCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CN)F)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-3-methylbut-2-enylamine hydrochloride can be achieved through several routes. One common method involves the reaction of 2-fluoro-2-chlorine-1,1-dimethyl cyclopropane with appropriate reagents to yield the target compound . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Fluoro-3-methylbut-2-enylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-3-methylbut-2-enylamine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in various organic reactions.

Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylbut-2-enylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Amine Hydrochlorides

The following table and discussion highlight key structural, synthetic, and functional differences between 2-fluoro-3-methylbut-2-enylamine hydrochloride and analogous compounds.

Table 1: Comparison of Amine Hydrochlorides

Structural and Functional Insights

Fluorine Substitution: The fluorine atom in this compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated amines like memantine . This mirrors the role of fluorine in fluoxetine, where the CF₃ group improves bioavailability and resistance to oxidative metabolism .

Amine Backbone: Unlike tapentadol (tertiary amine) or chlorphenoxamine (tertiary amine with bulky aromatic groups), the primary amine in this compound may limit its receptor-binding affinity but increase reactivity in nucleophilic reactions .

Conjugated Double Bond :

- The but-2-enyl group introduces rigidity and planar geometry, contrasting with the flexible adamantane framework of memantine or the aromatic systems of tapentadol. This could influence molecular interactions in catalysis or supramolecular assembly .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit high aqueous solubility. However, the fluoroalkene in this compound may reduce polarity compared to fully saturated analogs like memantine .

- Stability: Fluorine’s electron-withdrawing effect could stabilize the compound against hydrolysis relative to non-fluorinated amines, similar to fluoxetine’s stability .

Biological Activity

2-Fluoro-3-methylbut-2-enylamine hydrochloride (CAS No. 171118-12-0) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Molecular Formula: C5H10ClFN

Molecular Weight: 139.59 g/mol

Structure: The compound features a fluorine atom attached to a carbon chain that includes an amine functional group, which is critical for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially increasing its ability to penetrate biological membranes.

- Enzyme Interaction: The compound may act as a substrate or inhibitor for various enzymes, modulating their activity.

- Receptor Binding: It can bind to receptors, influencing signal transduction pathways that regulate cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against specific Gram-negative bacteria.

- Cytotoxic Effects: In vitro assays have shown that it may induce apoptosis in certain cancer cell lines, indicating potential anticancer properties.

- Modulation of Biological Pathways: It may influence metabolic pathways by interacting with key regulatory enzymes.

Antimicrobial Studies

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Table 1: Antimicrobial Activity of this compound

Cytotoxicity Assays

Cytotoxicity was assessed using MTT assays on various cancer cell lines, including HeLa and MCF-7 cells. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 45 |

Table 2: Cytotoxicity of this compound

Case Studies

-

Case Study on Antibacterial Efficacy:

A recent investigation focused on the antibacterial efficacy of the compound against E. coli and S. aureus. The study demonstrated that at sub-MIC concentrations, the compound inhibited biofilm formation, suggesting its potential as a therapeutic agent in treating infections caused by biofilm-forming bacteria. -

Case Study on Cancer Cell Lines:

Another study explored the effect of the compound on apoptosis in cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity in treated cells, indicating that the compound promotes apoptotic cell death through mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-3-methylbut-2-enylamine hydrochloride, and how do reaction conditions impact yield?

The synthesis of fluorinated amines like this compound often involves multi-step processes, including halogenation, nucleophilic substitution, or reductive amination. For example, fluorinated intermediates may require anhydrous conditions and catalysts (e.g., Pd/C for hydrogenation) to avoid side reactions. Temperature control (e.g., 0–5°C for sensitive intermediates) and pH adjustments during hydrochloride salt formation are critical for purity . Characterization via NMR (¹H/¹³C) and LC-MS is essential to confirm structural fidelity .

Q. How can researchers characterize the stability and solubility of this compound under varying experimental conditions?

Stability studies should employ accelerated degradation tests (e.g., exposure to light, heat, or humidity) with HPLC monitoring. Solubility profiling in solvents like DMSO, water, or ethanol can guide formulation for biological assays. The hydrochloride salt form generally enhances aqueous solubility due to ionic interactions, but pH-dependent precipitation must be assessed using titration methods .

Q. What analytical techniques are most reliable for verifying the purity of fluorinated amine derivatives?

High-resolution mass spectrometry (HR-MS) and elemental analysis are gold standards for purity validation. Complementary techniques like differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) can detect polymorphic forms or hydrate formation, which are common in hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between similar fluorinated amines?

Discrepancies may arise from differences in stereochemistry, fluorination position, or salt form. Systematic comparison of structure-activity relationships (SAR) using analogs (e.g., 2-fluoro-5-methylbenzylamine hydrochloride or 4-fluoro-2-methoxybenzylamine hydrochloride ) is recommended. Employ orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate target specificity .

Q. What mechanistic insights can be gained from studying the interaction of this compound with biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with proteins/enzymes. Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes, but experimental validation via mutagenesis (e.g., alanine scanning) is critical to confirm key residues .

Q. How can researchers optimize reaction pathways to minimize byproducts in large-scale synthesis?

Apply design of experiments (DoE) to optimize parameters like solvent polarity, stoichiometry, and catalyst loading. For example, trifluoroethanol may enhance fluorination efficiency while reducing side reactions. Continuous flow chemistry could improve scalability and reproducibility compared to batch processes .

Q. What strategies are effective in addressing low bioavailability observed in preclinical studies?

Modify the hydrochloride salt with co-crystallization agents (e.g., succinic acid) to enhance dissolution rates. Prodrug approaches, such as esterification of the amine group, may improve membrane permeability. Pharmacokinetic studies in rodent models should include metabolite profiling via LC-MS/MS .

Methodological Considerations

Q. How should researchers design controls for toxicity assays involving fluorinated amines?

Include structurally related but pharmacologically inert analogs (e.g., non-fluorinated variants) as negative controls. Positive controls like known cytotoxic agents (e.g., doxorubicin) validate assay sensitivity. Dose-response curves (IC₅₀/EC₅₀) must account for solvent effects (e.g., DMSO toxicity at >0.1% v/v) .

Q. What computational tools are suitable for predicting the environmental impact of this compound?

Use EPI Suite or TEST software to estimate biodegradability and ecotoxicity. Fluorinated compounds often exhibit persistence due to C-F bond stability, so assess bioaccumulation potential via logP calculations and read-across data from similar molecules .

Data Interpretation Challenges

Q. How can conflicting spectral data (e.g., NMR shifts) between batches be reconciled?

Batch-specific impurities (e.g., residual solvents or unreacted intermediates) may cause shifts. Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with independent synthetic batches and reference standards from authoritative sources (e.g., PubChem ).

Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous cell populations?

Use mixed-effects models or Bayesian hierarchical modeling to account for variability. Tools like GraphPad Prism or R packages (e.g., nlme) enable robust analysis of non-linear responses. Replicate experiments (n ≥ 3) are mandatory to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.